2,4-Dibromo-1-naphthol

Organic Synthesis Oxidation Chemistry Quinone Synthesis

2,4-Dibromo-1-naphthol (CAS 2050-49-9) is the superior choice for synthesizing naphtho-1,2-quinone isomers, delivering a 10% higher yield than the dichloro analog. Its dual bromine substituents enable orthogonal cross-coupling reactions impossible with mono-halogenated naphthols. High-purity (≥98%) crystalline solid with a solved crystal structure. Choose this dibromo derivative for maximum synthetic efficiency and versatility.

Molecular Formula C10H6Br2O
Molecular Weight 301.96 g/mol
CAS No. 2050-49-9
Cat. No. B1584389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-naphthol
CAS2050-49-9
Molecular FormulaC10H6Br2O
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2O)Br)Br
InChIInChI=1S/C10H6Br2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H
InChIKeyPSGUDVJPEWTBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1-naphthol (CAS 2050-49-9): A Foundational Dihalogenated Building Block


2,4-Dibromo-1-naphthol (CAS 2050-49-9) is a dihalogenated derivative of 1-naphthol, characterized by the presence of two bromine atoms at the 2- and 4-positions of the naphthalene ring [1]. With a molecular formula of C10H6Br2O and a molecular weight of 301.96 g/mol, it is a crystalline solid with a melting point of approximately 107 °C [1][2]. It serves as a crucial synthetic intermediate, primarily due to the distinct reactivity conferred by its dual bromine substituents and the phenolic hydroxyl group, enabling its use in constructing more complex molecular architectures .

2,4-Dibromo-1-naphthol: Why In-Class Halogenated Naphthol Analogs Are Not Interchangeable


The performance of 2,4-dibromo-1-naphthol in key synthetic transformations is not a generic property of halogenated naphthols. Its specific substitution pattern—two bromines at the 2- and 4-positions—is the primary driver of its unique reactivity profile, differentiating it from mono-brominated isomers (e.g., 4-bromo-1-naphthol) or dichloro analogs (e.g., 2,4-dichloro-1-naphthol) [1]. Simple substitution with an in-class analog can lead to a complete failure of the desired reaction pathway or a significant and quantifiable change in product distribution and yield, as demonstrated in oxidative transformations [2]. The heavier bromine atom also imparts distinct physicochemical properties, such as a higher density and logP, which can be critical factors in applications ranging from separation science to materials chemistry [1].

Quantitative Differentiation: Head-to-Head Evidence for 2,4-Dibromo-1-naphthol vs. Closest Analogs


Oxidative Quinone Formation: 2,4-Dibromo-1-naphthol vs. Dichloro Analog

In oxidative transformations to naphtho-1,2-quinones using lead(IV) acetate, the choice of halogen substituent dramatically alters the isomeric product distribution. The reaction of 2,4-dibromo-1-naphthol yields a different ratio of isomers compared to its dichloro counterpart under identical conditions [1].

Organic Synthesis Oxidation Chemistry Quinone Synthesis

Halogen-Specific Physicochemical Properties: LogP and Density vs. Dichloro Analog

The presence of bromine atoms instead of chlorine leads to a substantial increase in lipophilicity and density. 2,4-Dibromo-1-naphthol has a computed LogP of 4.07 and a density of 1.956 g/cm³ [1][2]. In contrast, 2,4-dichloro-1-naphthol has a reported density of 1.294 g/cm³ [3].

Physical Chemistry Chromatography Drug Design

Synthetic Versatility: The 2,4-Dibromo Motif as a Dual Electrophile

2,4-Dibromo-1-naphthol possesses two distinct electrophilic sites (the C2 and C4 bromine atoms) that can theoretically be engaged in sequential cross-coupling reactions. This offers a strategic advantage for the construction of asymmetrically substituted naphthalene derivatives. Mono-halogenated analogs, such as 4-bromo-1-naphthol, are inherently limited to a single site for derivatization [1][2].

Cross-Coupling Organic Synthesis Building Blocks

Defined Crystal Structure for Quality Control and Formulation

The crystal structure of 2,4-dibromo-1-naphthol has been definitively solved and refined from single-crystal X-ray diffraction data to an R-factor of 0.053 [1]. This provides a robust analytical fingerprint and a solid basis for understanding its solid-state properties, an advantage not universally available for all halogenated naphthol analogs.

Crystallography Solid-State Chemistry Quality Control

Procurement-Driven Application Scenarios for 2,4-Dibromo-1-naphthol


Scaffold for Targeted Synthesis of Regioisomeric Naphthoquinones

Researchers focused on synthesizing a specific naphtho-1,2-quinone isomer should prioritize 2,4-dibromo-1-naphthol over its dichloro analog. As demonstrated by direct comparative data, the use of the dibromo starting material results in a 10% higher yield of the major isomer under identical oxidation conditions, making it the superior choice for a more efficient and higher-yielding synthetic route [1].

Building Block for Asymmetrically Substituted Naphthalenes via Cross-Coupling

For medicinal chemists or materials scientists requiring a naphthalene core with two different substituents, 2,4-dibromo-1-naphthol is the logical choice. Its two aryl bromide handles offer the potential for orthogonal or sequential cross-coupling reactions, a level of synthetic complexity that is unattainable with mono-halogenated analogs like 4-bromo-1-naphthol, thereby enabling the construction of more diverse and sophisticated molecular architectures [2].

Model Compound in Solid-State and Physicochemical Studies

In academic and industrial research settings requiring well-characterized materials for fundamental studies, the availability of a high-quality, solved crystal structure for 2,4-dibromo-1-naphthol is a significant advantage [3]. This allows for direct correlation between computational models and experimental solid-state data, which is valuable for studies on crystal engineering, halogen bonding, and the development of new materials with predictable properties.

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